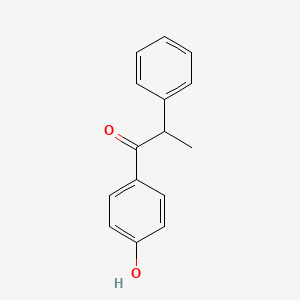
1-(4-Hydroxyphenyl)-2-phenylpropan-1-one
货号 B8634042
:
724-87-8
分子量: 226.27 g/mol
InChI 键: JTWHKHFDSOLQBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US05149866
Procedure details


To a one gallon autoclave reactor is charged 420 g (2.8 mol) of 4'-hydroxyphenylpropiophenone, 116.5 g (3.6 mol) of sulfur, 84 g (1.4 mol) of acetic acid and 189 g (4.2 mol) of dimethylamine. The procedure described in Example 1 is followed and 4'-hydroxyphenylacetic acid product containing less than 100 ppm of total sulfur is obtained.




[Compound]
Name
4'-hydroxyphenylacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)C(C2C=CC=CC=2)C)=[CH:4][CH:3]=1.[S].[C:19]([OH:22])(=[O:21])[CH3:20].CNC>>[CH:4]1[C:5]([CH2:8][CH2:20][C:19]([OH:22])=[O:21])=[CH:6][CH:7]=[C:2]([OH:1])[CH:3]=1 |^3:17|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
420 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C(C)C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
116.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
|
Name
|
|
|
Quantity
|
84 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
189 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
Step Two
[Compound]
|
Name
|
4'-hydroxyphenylacetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[S]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1=CC(=CC=C1CCC(=O)O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
